3,4'-Dimethyldiphenyl ether

Beschreibung

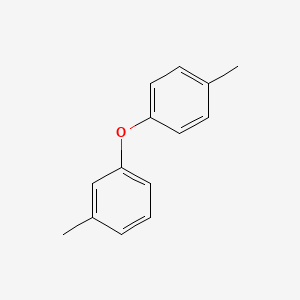

3,4'-Dimethyldiphenyl ether (CAS: 51801-69-5) is a diaryl ether with methyl substituents at the 3-position of one benzene ring and the 4'-position of the other. Its molecular formula is C₁₄H₁₄O, with a molecular weight of 198.26 g/mol. Key physical properties include a density of 1.05 g/cm³, a boiling point of 164°C at 10 mmHg, and a refractive index of 1.5665 . This compound is primarily utilized as a high-purity biochemical intermediate in proteomics and organic synthesis due to its stability and electronic properties .

Eigenschaften

IUPAC Name |

1-methyl-3-(4-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKWISXILXVKEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199745 | |

| Record name | Benzene, 1-methyl-3-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51801-69-5 | |

| Record name | Benzene, 1-methyl-3-(4-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051801695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-3-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4’-Dimethyldiphenyl ether can be synthesized through several methods. One common approach involves the reaction of 3-bromotoluene with 4-methylphenol in the presence of a base and a copper catalyst. The reaction typically occurs at elevated temperatures, around 150-200°C, to facilitate the formation of the ether bond.

Another method involves the Ullmann reaction, where 3-bromotoluene and 4-methylphenol are reacted in the presence of a copper catalyst and a base, such as potassium carbonate, at high temperatures. This method is known for its efficiency in forming diaryl ethers.

Industrial Production Methods

In industrial settings, the production of 3,4’-dimethyldiphenyl ether often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial processes may also incorporate purification steps, such as distillation or recrystallization, to obtain high-purity 3,4’-dimethyldiphenyl ether.

Analyse Chemischer Reaktionen

Types of Reactions

3,4’-Dimethyldiphenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ether into its corresponding alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

3,4'-Dimethyldiphenyl ether serves as a crucial building block in organic synthesis. It is utilized in the preparation of various complex organic molecules through reactions such as:

- Oxidation : Producing quinones or other oxidized derivatives.

- Reduction : Leading to the formation of alcohols or other reduced forms.

- Substitution Reactions : Resulting in halogenated or nitrated derivatives.

These reactions are fundamental in developing pharmaceuticals, agrochemicals, and specialty materials .

Biological Research

Enzyme Inhibition Studies

In biological research, this compound has been employed to study enzyme inhibition and protein interactions. Its structural properties allow researchers to investigate how modifications to the ether can affect biological activity, making it valuable in drug discovery and development.

Industrial Applications

Production of Specialty Chemicals

The compound is also significant in the industrial sector for producing specialty chemicals and materials. Its versatility allows it to be used in manufacturing processes that require specific chemical properties, contributing to the development of high-performance materials.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of this compound as a precursor in synthesizing novel organic compounds. The research focused on optimizing reaction conditions to enhance yield and selectivity. Results indicated that varying temperature and solvent polarity significantly impacted the efficiency of the synthesis process.

Another research project investigated the enzyme inhibition properties of derivatives of this compound. The findings revealed that specific modifications to the compound enhanced its inhibitory effects on target enzymes, suggesting potential therapeutic applications.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic molecules | Effective in oxidation and substitution reactions |

| Biological Research | Enzyme inhibition studies | Modifications enhance biological activity |

| Industrial Production | Specialty chemicals | Versatile use in high-performance material synthesis |

Wirkmechanismus

The mechanism of action of 3,4’-dimethyldiphenyl ether involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The pathways involved may include inhibition of oxidative enzymes or disruption of protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

3,3′-Dihydroxy-5,5′-Dimethyldiphenyl Ether

- Structure : Features hydroxyl groups at the 3,3′-positions and methyl groups at the 5,5′-positions.

- Molecular Formula : C₁₄H₁₄O₃ (MW: 254.26 g/mol).

- Key Properties :

- Exhibits antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with MIC values between 3.13–12.5 µg/mL .

- Demonstrates antifouling activity in marine applications, attributed to its polar hydroxyl groups enhancing solubility in aqueous environments .

- NMR Data: Distinctive ¹H NMR signals at δ 6.35 (brs, H-6, 6′) , δ 6.25 (brs, H-4, 4′) , and δ 9.44 (brs, OH groups) .

- Applications : Used in marine antifouling coatings and antimicrobial research .

4,4’-Dimethyldiphenyl Sulfide

3,4'-Dichlorodiphenyl Ether

3,3′-Dimethyldiphenyl Ether in Polymer Chemistry

- Structure : Methyl groups at the 3,3′-positions.

- Key Properties :

- Applications : Red-emitting TADF materials for OLEDs .

Structural and Functional Insights

- Substituent Effects :

- Methyl groups (electron-donating) enhance lipophilicity and stability, favoring applications in organic solvents and polymers.

- Hydroxyl groups introduce polarity and hydrogen-bonding capacity, critical for biological interactions .

- Chlorine atoms increase electrophilicity, making dichloro derivatives reactive intermediates in synthesis .

- Linkage Variations :

- Ether vs. Sulfide : Sulfides exhibit greater thermal stability but lower polarity compared to ethers .

Biologische Aktivität

3,4'-Dimethyldiphenyl ether (DMDE) is a compound of increasing interest in biological research due to its diverse biological activities. This article explores the biological activity of DMDE, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its two methyl groups attached to the phenyl rings. Its chemical formula is , and it belongs to the class of diphenyl ethers. The presence of methyl groups can influence the compound's lipophilicity and reactivity, affecting its interactions with biological systems.

The biological activity of DMDE is thought to arise from its ability to interact with various cellular targets:

- Antioxidant Activity : DMDE may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Cytotoxicity : Studies indicate that DMDE can induce cytotoxic effects in cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis, particularly in human carcinoma cells .

Antimicrobial Activity

DMDE has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics . The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

Research has shown that DMDE exhibits potent anticancer effects. In vitro studies have revealed that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis through the activation of caspase pathways has been highlighted as a key mechanism .

Cytotoxicity Studies

A series of cytotoxicity assays conducted on different cancer cell lines have provided insights into the compound's efficacy:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25.5 |

| A549 | 30.2 |

| MCF-7 | 20.1 |

| HCT-116 | 22.5 |

These results indicate that DMDE is particularly effective against HeLa cells, suggesting potential for further development as an anticancer agent .

Case Studies

- Study on Antioxidant Properties : In a study examining the antioxidant capacity of DMDE, it was found to significantly reduce lipid peroxidation in cellular models, highlighting its potential role in preventing oxidative damage .

- Cytotoxic Effects on Cancer Cells : Research involving DMDE on breast cancer cell lines demonstrated a dose-dependent decrease in cell viability over 72 hours, with an IC50 value indicating strong cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.